molecular formula C38H50Cl2Zr B11927977 Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride

Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride

Cat. No.: B11927977
M. Wt: 668.9 g/mol
InChI Key: NHQCONCRFNYCBV-TZFJYWRYSA-L
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Description

Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride (CAS: 148347-88-0) is a chiral zirconocene complex with the molecular formula C₃₈H₅₀Cl₂Zr and a molecular weight of 668.93 g/mol. This compound features a zirconium center coordinated to two substituted indenyl ligands, each bearing a stereochemically defined neomenthyl group ((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl). The stereochemistry of the cyclohexyl substituents significantly influences its catalytic behavior in polymerization reactions, particularly in stereoselective olefin polymerization . It is typically synthesized as an orange to yellow powder with high purity (≥98%) and is sensitive to moisture, necessitating storage under inert conditions .

Properties

Molecular Formula

C38H50Cl2Zr

Molecular Weight

668.9 g/mol

IUPAC Name

1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride

InChI

InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,13-14,16,18-19H,8,10,12H2,1-3H3;2*1H;/q2*-1;;;+4/p-2/t2*14-,16+,18?,19+;;;/m11.../s1

InChI Key

NHQCONCRFNYCBV-TZFJYWRYSA-L

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4]

Canonical SMILES

CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 2S-Trans-5-Methyl-2-(1-Methylethyl)Cyclohexanone

The ketone precursor undergoes hydrogenation using a ruthenium-based catalyst (Formula I in the patent). Key parameters include:

  • Catalyst : [RuX₂(C₆H₆)]₂ (X = Cl, Br, I) with (S)-(-)-5,5'-bis-diphenylphosphine ligands.

  • Conditions : 30–150°C, 10–100 bar H₂ pressure, methanol or ethanol solvent.

  • Yield : 98.2–98.5% with enantiomeric excess (ee) >98%.

This step ensures high stereoselectivity for the (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol intermediate, which is subsequently functionalized to attach the indene group.

Indenyl Ligand Formation

The cyclohexanol intermediate is converted to the indenyl ligand through Friedel-Crafts alkylation or palladium-catalyzed coupling. While explicit details are absent in the provided sources, analogous methods from zirconium chemistry suggest the following pathway:

Cyclohexyl-Indene Coupling

  • Activation : Treat cyclohexanol with HBr or HI to form the alkyl halide.

  • Alkylation : React with indene in the presence of Lewis acids (e.g., AlCl₃) to yield 1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-indene.

  • Purification : Column chromatography or crystallization to isolate the ligand.

Zirconium Complexation

The final step involves reacting the indenyl ligand with zirconium tetrachloride (ZrCl₄) under inert conditions.

Deprotonation and Metathesis

  • Lithiation : Treat the indenyl ligand with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C to form the lithium salt.

  • Reaction with ZrCl₄ : Add ZrCl₄ stoichiometrically (2:1 ligand:Zr ratio) to yield the dichloride complex.

  • Workup : Filter and recrystallize from dichloromethane/hexane mixtures.

Reaction Conditions Table

ParameterValueSource
Temperature-78°C (lithiation), 25°C (ZrCl₄ addition)
SolventTHF, hexane
Yield85–92%

Stereochemical Control and Characterization

The compound’s stereochemistry is dictated by the ligand’s chiral centers. Single-crystal X-ray diffraction (SC-XRD) confirms the η⁵-coordination of the indenyl ligands and the Zr–Cl bond lengths (2.42–2.45 Å). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies the ligand’s substitution pattern and purity.

Catalytic Hydrogenation Optimization

The patent CN104909992A highlights the role of catalyst structure in achieving high stereoselectivity:

Catalyst Performance Comparison

Catalyst (X)Yield (%)ee (%)Reaction Time (h)
Cl98.298.515
Br98.598.814
I98.398.713

Bromide-derived catalysts show marginally superior performance due to enhanced ligand dissociation kinetics.

Industrial-Scale Considerations

The patent’s embodiments demonstrate scalability:

  • Batch Size : 90 g of ketone precursor processed in 500 mL autoclaves.

  • Catalyst Loading : 1.27–1.38 g per 90 g substrate (mol ratio 1:50–5000).

  • Solvent Recovery : Methanol and ethanol are distilled and reused, reducing costs.

Chemical Reactions Analysis

Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride can undergo various types of chemical reactions, including:

Scientific Research Applications

Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride exerts its effects typically involves the activation of small molecules through coordination to the zirconium center. This activation facilitates various chemical transformations, such as polymerization or catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Catalytic Efficiency : The target compound’s superior activity and stereoselectivity make it a preferred catalyst for producing high-performance polyolefins in the automotive and packaging industries .

Synthetic Challenges : Purification via sublimation or fractional distillation is critical for achieving >98% purity, as residual titanium or iron chlorides (common in ZrCl₄ precursors) can deactivate the catalyst .

Biological Activity

Bis(1-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-1H-inden-2-yl)zirconium(IV) chloride is a zirconium-based organometallic compound that has gained attention for its potential biological activity. Understanding its biological properties is essential for evaluating its applicability in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Structure and Composition

The compound is characterized by its unique structure, which includes two indene moieties coordinated to a zirconium center. The molecular formula can be represented as follows:

  • Molecular Formula : C₃₁H₃₉ClZr
  • Molecular Weight : Approximately 570.56 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Studies have shown that zirconium complexes can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Properties : Some organometallic compounds demonstrate effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Catalytic Activity : Zirconium-based catalysts have been employed in organic synthesis, enhancing reaction rates and selectivity.

Antitumor Effects

A study conducted by Klahn et al. (2010) explored the antitumor properties of similar zirconium complexes. The findings suggested that these compounds could inhibit tumor growth in vitro by inducing apoptosis in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

In another investigation, researchers tested the antimicrobial efficacy of zirconium-based compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, demonstrating the potential for developing new antimicrobial agents.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cellsKlahn et al. (2010)
AntimicrobialInhibits growth of bacteria
CatalyticEnhances reaction rates in synthesis

Comparative Analysis with Other Zirconium Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityReferences
This compoundYesYesKlahn et al. (2010),
Zirconocene dichlorideModerateNo
Zirconium(IV) acetylacetonateHighModerate

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of Bis(...)zirconium(IV) chloride?

  • Methodological Answer : High enantiopurity is achieved via chiral ligand synthesis followed by zirconium metalation. The neomenthyl-substituted indenyl ligand is synthesized through stereoselective alkylation of the indene precursor using (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol. Metalation involves reacting the ligand with ZrCl₄ under inert, anhydrous conditions. Enantiomeric excess (>98%) is confirmed via chiral HPLC or polarimetry .
  • Key Considerations : Use Schlenk-line techniques to prevent hydrolysis. Monitor reaction progress via 1H^{1}\text{H} NMR for ligand integrity.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ligand coordination and symmetry. For example, indenyl proton shifts (δ 5.8–6.5 ppm) confirm η⁵-coordination .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL-2018) refines single-crystal data to resolve stereochemistry. The Zr–Cl bond length (~2.40 Å) and indenyl centroid–Zr distance (~2.15 Å) validate geometry .
    • Data Table :
ParameterValue (Å)Technique
Zr–Cl Bond Length2.40X-Ray
Indenyl–Zr Centroid2.15X-Ray

Q. What handling precautions are necessary due to moisture sensitivity?

  • Methodological Answer : Store under argon or nitrogen at –20°C. Use gloveboxes for weighing and reaction setup. Solvents must be rigorously dried (e.g., THF over Na/benzophenone). Quench residues with ethanol to prevent pyrophoric hazards .

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